DBCO-PEG3 acetic-EVCit-PAB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG3 acetic-EVCit-PAB is a cleavable 3-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker. It is used in the synthesis of antibody-drug conjugates, which are targeted cancer therapies. This compound is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG3 acetic-EVCit-PAB involves multiple steps, starting with the preparation of the DBCO group, followed by the attachment of the PEG3 linker, and finally the incorporation of the acetic-EVCit-PAB moiety. The reaction conditions typically involve mild temperatures and the use of organic solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated synthesis equipment and high-throughput purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG3 acetic-EVCit-PAB primarily undergoes click chemistry reactions, specifically SPAAC. This reaction is highly efficient and selective, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction conditions are typically mild, often performed at room temperature and in aqueous or organic solvents .
Major Products Formed
The major products formed from the SPAAC reaction are stable triazole linkages, which are used to attach the drug payload to the antibody in ADCs .
Scientific Research Applications
DBCO-PEG3 acetic-EVCit-PAB has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Facilitates the labeling and tracking of biomolecules.
Medicine: Integral in the development of targeted cancer therapies through ADCs.
Industry: Employed in the production of bioconjugates for diagnostic and therapeutic purposes
Mechanism of Action
The mechanism of action of DBCO-PEG3 acetic-EVCit-PAB involves the formation of stable triazole linkages through SPAAC. This reaction is strain-promoted, meaning it occurs without the need for a catalyst. The DBCO group reacts with azide-containing molecules, forming a covalent bond that links the drug payload to the antibody. This linkage is cleavable, allowing for the controlled release of the drug at the target site .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4 acetic-EVCit-PAB: Similar structure but with an additional PEG unit.
DBCO-PEG2 acetic-EVCit-PAB: Similar structure but with one less PEG unit.
DBCO-PEG3 acetic-EVCit: Lacks the PAB moiety.
Uniqueness
DBCO-PEG3 acetic-EVCit-PAB is unique due to its specific combination of a cleavable PEG linker and the DBCO group, which allows for efficient and selective bioconjugation. The presence of the acetic-EVCit-PAB moiety provides additional functionality for targeted drug delivery .
Properties
IUPAC Name |
tert-butyl (4S)-4-[[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H72N8O13/c1-36(2)49(52(70)60-42(14-10-26-57-53(55)71)50(68)58-41-20-16-37(34-63)17-21-41)61-51(69)43(22-25-48(67)75-54(3,4)5)59-46(65)35-74-32-31-73-30-29-72-28-27-56-45(64)23-24-47(66)62-33-40-13-7-6-11-38(40)18-19-39-12-8-9-15-44(39)62/h6-9,11-13,15-17,20-21,36,42-43,49,63H,10,14,22-35H2,1-5H3,(H,56,64)(H,58,68)(H,59,65)(H,60,70)(H,61,69)(H3,55,57,71)/t42-,43-,49-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLUIFOUUUKGRE-NRVIKBNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H72N8O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1041.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.